2,4,6-Tris(3-bromopropyl)-1,3,5-triazine
Description
Properties
CAS No. |
600168-39-6 |
|---|---|
Molecular Formula |
C12H18Br3N3 |
Molecular Weight |
444.00 g/mol |
IUPAC Name |
2,4,6-tris(3-bromopropyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H18Br3N3/c13-7-1-4-10-16-11(5-2-8-14)18-12(17-10)6-3-9-15/h1-9H2 |
InChI Key |
LBEXZWSMMSDPJY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=NC(=NC(=N1)CCCBr)CCCBr)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine typically involves the reaction of 1,3,5-triazine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific examples are limited.
Cross-coupling reactions: The bromine atoms can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-coupling reactions: Palladium catalysts such as Pd(PPh3)4 are used, along with bases like potassium carbonate or cesium carbonate, in solvents like toluene or DMF.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of the triazine ring.
Cross-coupling reactions: Products include various biaryl or alkyl-aryl compounds depending on the coupling partner used.
Scientific Research Applications
Flame Retardant Properties
One of the primary applications of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine is as a brominated flame retardant . Brominated compounds are known for their effectiveness in reducing flammability in materials such as plastics and textiles. The compound has been utilized in various products including:
- Electrical and Electronic Equipment : Its flame-retardant properties help to enhance the safety of devices by preventing ignition.
- Automotive Components : Used in car interiors to reduce fire risks during accidents.
- Construction Materials : Incorporated into materials to meet fire safety standards.
Recent studies have indicated that the compound undergoes photolytic degradation when exposed to UV light, suggesting that it may break down into less harmful substances over time, which is an important consideration for environmental safety .
The biological activity of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine has been a focus of research due to its potential as a pharmaceutical agent. Compounds with similar triazine structures have shown diverse pharmacological effects including:
- Antimicrobial Activity : Research indicates that triazine derivatives can exhibit significant antimicrobial properties, making them candidates for drug development against various pathogens .
- Anticancer Properties : Some studies suggest that triazine compounds can induce apoptosis in cancer cells and may serve as leads for new anticancer therapies .
Synthesis and Combinatorial Libraries
The ability to synthesize 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine efficiently has led to its incorporation into combinatorial libraries for drug discovery. These libraries allow researchers to screen multiple compounds simultaneously for biological activity. The synthesis process typically involves:
- Solid-phase synthesis methods that enable the rapid generation of diverse chemical libraries.
- Screening for biological activity against various targets to identify promising candidates for further development .
Photocatalytic Applications
Recent advancements have explored the use of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine in photocatalysis. As a photocatalyst, it can facilitate chemical reactions under light irradiation. This property is particularly useful in:
- Environmental Remediation : The compound can potentially be used to degrade pollutants under sunlight.
- Organic Synthesis : It may serve as a catalyst in various organic reactions requiring light activation .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromines were attached. This results in the formation of new carbon-nucleophile bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
The following analysis compares 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine with key analogs based on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Triazine Derivatives
Key Insights:
Halogenation Impact: Brominated derivatives (e.g., 3-bromopropyl, 3-bromophenyl) exhibit superior flame-retardant properties compared to chlorinated analogs like TCC due to bromine’s higher radical-scavenging efficiency . However, brominated compounds may pose greater environmental persistence risks . Fluorinated analogs (e.g., heptafluoropropyl) are non-reactive in flame retardancy but serve specialized roles in mass spectrometry and hydrophobic polymer matrices .
Substituent Effects on Reactivity and Solubility: Alkyl substituents (e.g., 3-bromopropyl, 3-methoxypropyl) enhance solubility in non-polar matrices, whereas aryl groups (e.g., 3-bromophenyl) improve thermal stability and π-π stacking for materials science applications . Methoxypropyl derivatives lack halogen atoms, reducing toxicity but limiting flame-retardant utility .
Pyridyl-substituted triazines (e.g., TPT) show low cytotoxicity and are explored in drug delivery and biosensing, contrasting with halogenated variants .
Biological Activity
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine is a compound belonging to the triazine family, which has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and potential applications in various fields.
Chemical Structure and Properties
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine is characterized by its triazine ring substituted with three bromopropyl groups. The presence of bromine atoms enhances its reactivity and potential biological interactions.
Metabolism and Biotransformation
Recent studies have highlighted the metabolism of related compounds such as 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), which serves as a precursor to 2,4,6-tris(3-bromopropyl)-1,3,5-triazine. In vitro assays using human and rat liver microsomes indicated that TTBP-TAZ undergoes rapid metabolism with half-lives of 1.1 hours in humans and 2.2 hours in rats. The primary metabolite identified was 2,4,6-TBP, accounting for 87% of all metabolites formed . This metabolic profile suggests that similar pathways may be expected for 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine.
Pharmacological Activity
The biological activities associated with triazine derivatives are diverse and include:
- Antimicrobial Activity : Various studies have reported that triazine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a series of synthesized 2,4,6-trisubstituted triazines demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against selected pathogens .
- Anticancer Properties : Triazines have been explored for their anticancer potential. Some derivatives have shown activity against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), indicating their capability to inhibit cell viability at micromolar concentrations .
- Anti-inflammatory Effects : Certain triazine derivatives have been noted for their anti-inflammatory activities. This property is crucial for developing therapeutic agents targeting inflammatory diseases.
Case Studies and Research Findings
Several studies provide insights into the biological activity of triazine derivatives:
- Antimicrobial Evaluation : A study synthesized a series of triazines which were evaluated for antimicrobial activity. Out of the compounds tested, several exhibited promising results against pathogenic bacteria and fungi .
- In Vivo Studies : In vivo experiments involving the administration of TTBP-TAZ in rats revealed significant activation of the aryl hydrocarbon receptor (AhR) and promoted fatty degeneration in liver tissues . These findings suggest potential toxicological implications that warrant further investigation.
- Molecular Docking Studies : Molecular docking analyses have been employed to understand the interaction mechanisms of triazines with biological targets. For example, docking studies indicated that certain triazine derivatives could form hydrogen bonds with target proteins involved in viral infections .
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What are the standard synthetic protocols for 2,4,6-trisubstituted-1,3,5-triazine derivatives, and how do they apply to 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine?
- Methodology : Synthesis typically involves nucleophilic substitution on cyanuric chloride (1,3,5-triazine) with alkyl or aryl groups. For bromopropyl substituents, reactions are catalyzed by bases like KCO, NaH, or DIPEA in solvents such as THF, acetonitrile, or acetone/water mixtures. Inert atmospheres (e.g., Ar) may enhance yield by minimizing side reactions .
- Key Considerations : Solvent polarity affects reaction kinetics; THF facilitates faster substitution compared to polar aprotic solvents. Post-synthesis purification via recrystallization (e.g., from ethanol) is critical to achieve >95% purity .
Q. What analytical techniques are recommended for characterizing 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine?
- Primary Methods :
- NMR Spectroscopy : H and C NMR confirm substitution patterns and bromopropyl chain integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects halogen isotope patterns (e.g., Br/Br) .
Q. What are the documented biological activities of triazine derivatives, and how might they apply to this compound?
- Reported Activities : Triazines exhibit antifungal, antitumor, and antiviral properties, often linked to their ability to disrupt enzyme function or DNA replication. Bromine substituents may enhance lipophilicity, improving cellular uptake .
- Testing Protocols : In vitro assays (e.g., MIC for antimicrobial activity) require dissolving the compound in DMSO and testing against model organisms like Candida albicans or HeLa cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts (e.g., mono-/di-substituted triazines) during synthesis?
- Strategies :
- Stepwise Substitution : Sequential addition of 3-bromopropyl groups at controlled temperatures (0–5°C) reduces steric hindrance and improves regioselectivity .
- Catalyst Screening : Bicyclic guanidines (e.g., TBD) enhance nucleophilicity of bromopropyl reagents, increasing tri-substitution efficiency .
Q. What conflicting data exist regarding the environmental stability of brominated triazines, and how can these discrepancies be resolved?
- Contradictions : Some studies report rapid hydrolysis of C-Br bonds in aqueous media (pH > 9), while others note persistence in soil matrices.
- Resolution : Conduct controlled degradation studies under varying pH, temperature, and UV exposure. Use LC-MS/MS to track degradation products (e.g., de-brominated triazines) and correlate stability with substituent positioning .
Q. How do solvent and catalyst choices influence the electronic properties of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine in coordination chemistry applications?
- Electronic Tuning : Polar solvents (e.g., DMF) stabilize charge-transfer complexes with transition metals (e.g., Cu or Fe), while non-polar solvents favor neutral coordination.
- Spectroscopic Evidence : X-ray crystallography and cyclic voltammetry reveal ligand-metal binding modes and redox potentials. For example, bromine substituents increase electron-withdrawing effects, shifting reduction potentials by 50–100 mV .
Q. What computational methods are suitable for predicting the reactivity of this compound in radical-initiated polymerization?
- Modeling Approaches :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) of C-Br bonds, predicting initiation efficiency.
- Kinetic Simulations : Use Gaussian or ORCA to model radical propagation pathways and predict polymer chain lengths .
Methodological Challenges and Solutions
Q. How can researchers address low yields in large-scale synthesis of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine?
- Scale-Up Adjustments :
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions.
- Catalyst Recycling : Immobilize bases (e.g., NaOH on silica gel) to reduce waste and costs .
Q. What strategies mitigate toxicity risks during handling of brominated triazines?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems to avoid inhalation/contact.
- Waste Management : Neutralize brominated byproducts with NaHCO before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
